![molecular formula C12H16N2O B1466598 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine CAS No. 1497070-90-2](/img/structure/B1466598.png)
1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine
Overview
Description
Synthesis Analysis
The synthesis of similar benzofuran compounds has been reported in the literature . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Scientific Research Applications
Antagonists for Histamine Receptors
This compound has been studied for its potential as an antagonist for histamine H3 and H4 receptors . These receptors are involved in inflammatory and allergic reactions, as well as in the regulation of gastric acid secretion, sleep, mood, and food intake. The ability to modulate these receptors can have therapeutic implications for conditions such as inflammation, asthma, pain, cancer, Parkinson’s, and Alzheimer’s diseases.
Anti-inflammatory Potential
In the context of anti-inflammatory applications, derivatives of this compound have shown promise. Specifically, in vivo evaluations in a mouse model of asthma indicated that certain derivatives could exhibit significant anti-inflammatory activity . This suggests potential for the development of new anti-inflammatory agents.
Synthesis of Natural Products
The benzofuran ring, a component of this compound, is a key feature in many natural products. The total synthesis of natural products containing benzofuran rings is an active area of research due to their biological activities . This compound could serve as a precursor or intermediate in the synthesis of such complex natural products.
Anticancer Activities
Substituted benzofurans, like the one present in this compound, have been reported to exhibit anticancer activities. They have shown inhibitory effects on cell growth in various types of cancer cells, including leukemia, lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . This opens up avenues for the development of new anticancer therapies.
Immunosuppressive Activity
Derivatives of this compound have been evaluated for their immunosuppressive activity. The results indicated that they could act as lead compounds in the development of new immunosuppressant agents, which are crucial in preventing organ transplant rejection and treating autoimmune diseases .
Neurotoxicity Assessment
The neurotoxicity of compounds related to “1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine” has been assessed to ensure safety in potential therapeutic applications. Studies involving cell viability assays are crucial for evaluating the potential neurotoxic effects of new compounds .
Mechanism of Action
Target of Action
Benzofuran compounds, which are structurally similar, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Mode of Action
Some substituted benzofurans have shown dramatic anticancer activities . They have significant cell growth inhibitory effects .
Biochemical Pathways
Benzofuran compounds have been found to have a broad range of clinical uses, indicating the diverse pharmacological activities of this series of compounds .
Result of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .
Action Environment
The broad range of clinical uses of benzofuran derivatives suggests that they may be effective in a variety of environments .
properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-7-14(8-11)6-9-1-2-12-10(5-9)3-4-15-12/h1-2,5,11H,3-4,6-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKLICOYUDCGPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CN3CC(C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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